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Compound of Interest

Compound Name: Intepirdine

Cat. No.: B1672000

Foreword: This technical guide provides a comprehensive overview of the discovery,
development, and clinical evaluation of Intepirdine (RVT-101), a selective 5-HT6 receptor
antagonist. It is intended for researchers, scientists, and professionals in the field of drug
development who are interested in the neuropharmacology of cognitive enhancers and the
challenges of developing therapeutics for neurodegenerative diseases. This document details
the scientific rationale, preclinical evidence, clinical trial design and outcomes, and the ultimate
discontinuation of Intepirdine for its primary indications.

Executive Summary

Intepirdine, also known as RVT-101 and formerly as SB-742457, was a promising small
molecule investigated for the symptomatic treatment of Alzheimer's disease (AD) and Dementia
with Lewy Bodies (DLB). Originally developed by GlaxoSmithKline (GSK) and later acquired by
Axovant Sciences, its mechanism of action centered on the antagonism of the serotonin 6 (5-
HT6) receptor, a target believed to modulate cholinergic and glutamatergic neurotransmission.
Despite a plausible scientific rationale and some encouraging early-phase clinical data,
Intepirdine ultimately failed to demonstrate efficacy in pivotal Phase 3 trials, leading to the
termination of its development for these indications. This guide chronicles its journey from a
novel therapeutic concept to a late-stage clinical disappointment, offering valuable insights into
the complexities of CNS drug development.

Discovery and Preclinical Development
The 5-HT6 Receptor as a Therapeutic Target
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The discovery of Intepirdine was rooted in the growing understanding of the role of the
serotonergic system in cognition. The 5-HT6 receptor, almost exclusively expressed in the
central nervous system (CNS), particularly in brain regions implicated in learning and memory
such as the hippocampus and cortex, emerged as a compelling target.[1] Antagonism of the 5-
HT6 receptor was hypothesized to enhance cognitive function by modulating the activity of
other neurotransmitter systems.

Mechanism of Action

Intepirdine is a potent and selective antagonist of the 5-HT6 receptor. The primary mechanism
of action is believed to be the enhancement of cholinergic neurotransmission. By blocking the
inhibitory effects of serotonin on acetylcholine release, 5-HT6 receptor antagonists are thought
to increase acetylcholine levels in the synaptic cleft, thereby compensating for the cholinergic
deficits characteristic of Alzheimer's disease.[2]

Figure 1: Intepirdine's Antagonistic Action on the 5-HT6 Receptor Signaling Pathway.

Preclinical Efficacy

Under its original name, SB-742457, Intepirdine demonstrated pro-cognitive effects in various
animal models. Preclinical studies in rats showed that the compound could reverse both age-
related and scopolamine-induced learning and memory deficits.[1] These findings provided a
strong rationale for its progression into clinical development for dementia.

Novel Object Recognition (NOR) Test: This test assesses a rodent's ability to recognize a novel
object in a familiar environment.

e Protocol:
o Habituation: Rats are individually habituated to an open-field arena for a set period.

o Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is
allowed to explore them for a defined duration.

o Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period.

o Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is
returned to the arena.
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o Data Analysis: The time spent exploring the novel object versus the familiar object is
measured. A preference for the novel object indicates intact recognition memory.

Morris Water Maze (MWM): This test evaluates spatial learning and memaory.

e Protocol:

[¢]

Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform
is submerged just below the surface. Visual cues are placed around the room.

o Acquisition Phase: Rats undergo several trials per day for several days, starting from
different locations, to learn the platform's location.

o Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.

o Data Analysis: The time spent in the target quadrant (where the platform was located) is
measured as an indicator of spatial memory.

Clinical Development

Intepirdine underwent a series of clinical trials in patients with mild-to-moderate Alzheimer's
disease and Dementia with Lewy Bodies.

Phase 1 and Early Phase 2 Studies

Initial Phase 1 studies established the safety and tolerability of Intepirdine.[1] Early Phase 2
trials conducted by GSK explored its efficacy as both a monotherapy and as an adjunct to
acetylcholinesterase inhibitors (AChEIs) like donepezil. While monotherapy trials showed
mixed results, a Phase 2b study suggested a potential benefit when Intepirdine was added to
a stable regimen of donepezil.[1] This finding was a critical driver for its further development by
Axovant.

The MINDSET Trial (Phase 3) in Alzheimer's Disease

The MINDSET study was a large, global, randomized, double-blind, placebo-controlled Phase
3 trial designed to confirm the efficacy and safety of Intepirdine (35 mg once daily) as an
adjunctive therapy to donepezil in patients with mild-to-moderate AD.[3][4]
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Screening & Randomization
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The MINDSET trial did not meet its co-primary endpoints. There was no statistically significant

Click to download full resolution via product page
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Figure 2: Workflow of the Phase 3 MINDSET Clinical Trial.

difference between the Intepirdine and placebo groups in the change from baseline on the

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Alzheimer's

Disease Cooperative Study—Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[3]

Intepirdine 35

N Placebo + Adjusted Mean

m

Endpoint < . Donepezil Difference p-value
Donepezil

(n=654) (95% CiI)

(n=661)

ADAS-Cog
-0.36 (-0.95,

Change from 0.2249

_ 0.22)

Baseline

ADCS-ADL
-0.09 (-0.90,

Change from 0.8260

) 0.72)

Baseline

Table 1: Primary

Efficacy

Outcomes of the

MINDSET Trial

at Week 24.[3]
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A statistically significant benefit was observed for Intepirdine on the secondary endpoint of the
Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]

Intepirdine was generally well-tolerated in the MINDSET trial, with a safety profile comparable
to placebo.[2]

Adverse Event (22% in oo
Intepirdine 35 mg (n=656) Placebo (n=651)

either group)

Fall 5.6% 4.5%
Diarrhea 3.5% 2.9%
Nausea 3.2% 2.2%
Headache 2.9% 3.2%
Agitation 2.7% 2.3%
Urinary tract infection 3.8% 4.0%
Nasopharyngitis 2.9% 3.4%

Table 2: Common Adverse
Events in the MINDSET Trial.

[2]

The HEADWAY-DLB Trial (Phase 2b) in Dementia with
Lewy Bodies

The HEADWAY-DLB study was a multinational, randomized, double-blind, placebo-controlled
Phase 2b trial evaluating two doses of Intepirdine (35 mg and 70 mg once daily) in patients
with DLB.[5][6]

The trial did not meet its primary endpoint, which was the change from baseline on the Unified
Parkinson's Disease Rating Scale Part Ill (UPDRS-III).[7] There were also no significant
differences on secondary cognitive and functional measures.[5]
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. Intepirdine 35 Intepirdine 70 p-value (vs.
Endpoint Placebo (n=89)
mg (n=89) mg (n=87) Placebo)
UPDRS-III 35mg:
Change from 0.158070mg:
Baseline 0.6069

Table 3: Primary
Efficacy
Outcome of the
HEADWAY-DLB
Trial at Week 24.

[5117]

Both doses of Intepirdine were generally well-tolerated, with a slightly higher incidence of
gastrointestinal adverse events compared to placebo.[5][8]

Intepirdine 35 mg Intepirdine 70 mg

Adverse Event Placebo (n=91)
(n=89) (n=88)

Any TEAE 86.5% 77.3% 81.3%

Fall 19.1% 20.5% 20.9%

Diarrhea 10.1% 9.1% 5.5%

Nausea 7.9% 10.2% 4.4%

Table 4: Common
Treatment-Emergent
Adverse Events
(TEAES) in the
HEADWAY-DLB Trial.

[5]

Experimental Protocols for Key Clinical
Assessments
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Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Coqg)

o Objective: To assess the severity of cognitive impairment in Alzheimer's disease.

o Administration: A trained rater administers a series of 11 tasks that evaluate memory,
language, and praxis. The tasks include word recall, naming objects, following commands,
constructional praxis, and orientation.[9][10][11]

e Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive
impairment.

Alzheimer's Disease Cooperative Study-Activities of
Daily Living (ADCS-ADL)

o Objective: To assess a patient's ability to perform activities of daily living.

o Administration: A structured interview is conducted with a reliable informant or caregiver who
has good knowledge of the patient's daily functioning. The inventory covers a range of 23
activities, from basic self-care to more complex instrumental tasks.[12][13][14]

e Scoring: The total score ranges from 0 to 78, with higher scores indicating better functional
ability.

Clinician’'s Interview-Based Impression of Change plus
caregiver interview (CIBIC+)

o Objective: To provide a global assessment of change in a patient's condition from baseline.

o Administration: A clinician conducts a semi-structured interview with both the patient and the
caregiver to gather information on cognition, function, and behavior.[15][16][17]

e Scoring: The clinician rates the overall change on a 7-point scale, ranging from 1 (marked
improvement) to 7 (marked worsening), with 4 indicating no change.
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Discontinuation of Development and Future
Perspectives

Following the negative results of the MINDSET and HEADWAY-DLB trials, Axovant Sciences
announced the discontinuation of the development of Intepirdine for Alzheimer's disease and
Dementia with Lewy Bodies in January 2018.[1]

The story of Intepirdine serves as a critical case study in the development of CNS drugs. It
highlights the challenges of translating promising preclinical findings and early-phase clinical
signals into late-stage success. While the 5-HT6 receptor remains a target of interest in
cognitive neuroscience, the failure of Intepirdine and other drugs in its class underscores the
need for a deeper understanding of the complex pathophysiology of neurodegenerative
diseases and the development of more predictive preclinical models and sensitive clinical
endpoints. The extensive data generated from the Intepirdine clinical trial program, however,
remains a valuable resource for the scientific community, offering important lessons for the
design and execution of future clinical trials in dementia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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